molecular formula C21H23N3O3S B3448925 2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole

2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole

Cat. No. B3448925
M. Wt: 397.5 g/mol
InChI Key: SBLQYGQMRNZQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has shown promising results in scientific research for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and pathways involved in cell growth, inflammation, and viral replication. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. It also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation. Additionally, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to inhibit the replication of various viruses, including HIV and HSV.

Advantages and Limitations for Lab Experiments

2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has several advantages and limitations for lab experiments. Its advantages include its broad-spectrum activity against cancer cells, bacteria, and viruses. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity to normal cells and its limited water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole. Some possible areas of research include:
1. Further studies on its mechanism of action and potential targets.
2. Development of more water-soluble derivatives for improved in vivo efficacy.
3. Exploration of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders.
4. Studies on its potential as a combination therapy with other anti-cancer drugs.
5. Development of more potent and selective derivatives for improved efficacy and reduced toxicity.
In conclusion, 2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole is a promising chemical compound that has shown potential in various fields of scientific research. Its unique properties and mechanism of action make it a valuable tool for studying cell growth, inflammation, and viral replication. Further research in this area has the potential to lead to the development of new and improved treatments for various diseases.

Scientific Research Applications

2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the following areas:
1. Anti-cancer: 2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective against multidrug-resistant cancer cells.
2. Anti-inflammatory: 2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Anti-bacterial: 2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
4. Anti-viral: 2-(benzylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-20(23-13-7-2-8-14-23)15-24-19-12-6-5-11-18(19)22-21(24)28(26,27)16-17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLQYGQMRNZQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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